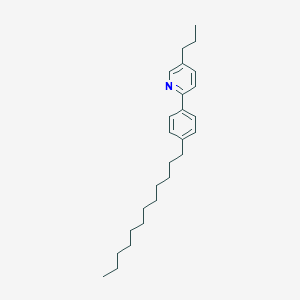
2-(4-Dodecylphenyl)-5-propylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Dodecylphenyl)-5-propylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom. This particular compound features a dodecylphenyl group at the second position and a propyl group at the fifth position of the pyridine ring. The presence of these alkyl groups imparts unique chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dodecylphenyl)-5-propylpyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Dodecylphenyl Group: The dodecylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where dodecylbenzene is reacted with a suitable pyridine derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Propyl Group: The propyl group can be added through a Grignard reaction, where a propylmagnesium bromide reagent is reacted with a pyridine derivative to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-(4-Dodecylphenyl)-5-propylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, or sulfonation can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives
科学的研究の応用
2-(4-Dodecylphenyl)-5-propylpyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants and polymers.
作用機序
The mechanism of action of 2-(4-Dodecylphenyl)-5-propylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved can vary depending on the specific application and target.
類似化合物との比較
2-(4-Dodecylphenyl)-5-propylpyridine can be compared with other similar compounds, such as:
2-(4-Dodecylphenyl)-5-methylpyridine: Similar structure but with a methyl group instead of a propyl group, leading to different physical and chemical properties.
2-(4-Dodecylphenyl)-5-ethylpyridine:
2-(4-Dodecylphenyl)-5-butylpyridine: Features a butyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific alkyl substitution pattern, which can impart distinct properties and make it suitable for particular applications that other similar compounds may not be able to achieve.
特性
分子式 |
C26H39N |
|---|---|
分子量 |
365.6 g/mol |
IUPAC名 |
2-(4-dodecylphenyl)-5-propylpyridine |
InChI |
InChI=1S/C26H39N/c1-3-5-6-7-8-9-10-11-12-13-15-23-16-19-25(20-17-23)26-21-18-24(14-4-2)22-27-26/h16-22H,3-15H2,1-2H3 |
InChIキー |
GIOIKFNEBNYRMA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14887370.png)

![6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887387.png)
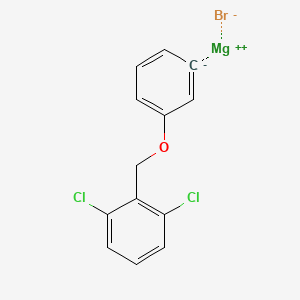
![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14887402.png)
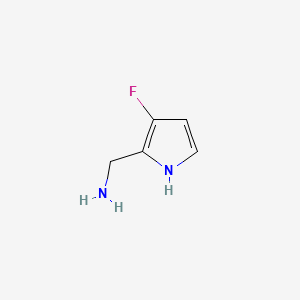
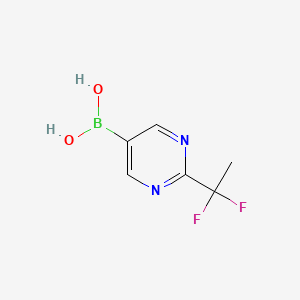
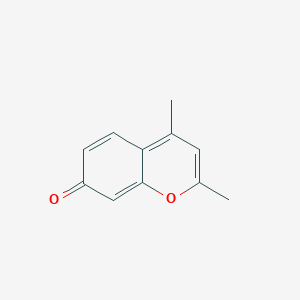
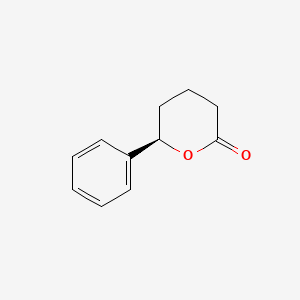
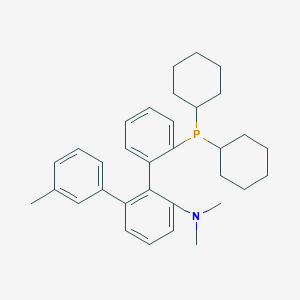
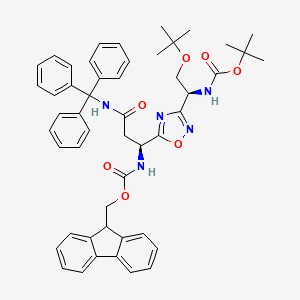
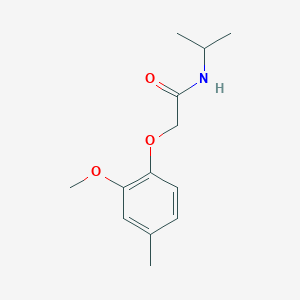
![Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14887447.png)
![6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887456.png)
